2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide
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Description
“2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide” is a research chemical . It belongs to the family of pyrazoles, which are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Molecular Structure Analysis
The molecular formula of “2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide” is C7H11ClN4O . Its average mass is 202.641 Da and its mono-isotopic mass is 202.062134 Da .Scientific Research Applications
Synthesis and Structural Studies
- Regioselective Synthesis of Pyrazole Derivatives : A study details the regioselective synthesis of succinyl-spaced pyrazoles, including various bispyrazole derivatives, showcasing the versatility of pyrazole chemistry in creating structurally diverse compounds. Such methodologies offer pathways for synthesizing compounds with potential applications in material science and as pharmaceutical intermediates (Bonacorso et al., 2011).
- Conformational and NBO Analysis : Another research focuses on the synthesis and structural elucidation of a pyrazole derivative, providing insights into its molecular conformation, electronic structure, and potential interaction sites for further chemical modifications or biological interactions (Channar et al., 2019).
Biological Activities and Applications
- Anti-tumor Activities : Research into pyrazole derivatives synthesized from cyanoacetylhydrazine highlighted their potential anti-tumor activities against various human tumor cell lines. This indicates the potential of pyrazole derivatives in medicinal chemistry for developing new anticancer agents (Mohareb et al., 2012).
- Heterocyclic Hybrids Synthesis : A study on the one-pot synthesis of bispyrazole-thiazole-pyran-2-one heterocyclic hybrids showcases the integration of pyrazole units into complex molecular architectures, which could have implications in the development of novel materials or biologically active compounds (Rachedi et al., 2018).
Catalytic and Synthetic Applications
- Ionic Liquid Catalysts in Synthesis : Research on imidazole-based dicationic ionic liquids as catalysts in the synthesis of pyran derivatives demonstrates the role of pyrazole derivatives in facilitating environmentally friendly chemical reactions, contributing to the field of green chemistry (Sharifi et al., 2019).
Material Science and Molecular Docking
- Molecular Docking Studies : A study utilizing molecular docking and quantum chemical calculations on a pyrazole derivative explored its interaction with biological targets, underscoring the utility of pyrazole derivatives in drug design and the development of therapeutic agents (Viji et al., 2020).
properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)butanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4O/c1-2-6(7(13)11-9)12-4-5(8)3-10-12/h3-4,6H,2,9H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTSHFFEDJCLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)N1C=C(C=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.